molecular formula C10H11F3O B13609023 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol

Cat. No.: B13609023
M. Wt: 204.19 g/mol
InChI Key: LYVFTFUJWWEOKG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms and an o-tolyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with 1,1,1-trifluoroacetone, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically require an inert atmosphere and low temperatures to ensure the stability of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar properties but lacking the o-tolyl group.

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with different reactivity due to the presence of a bromine atom.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A highly fluorinated alcohol with increased hydrophobicity and different applications.

Uniqueness

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the o-tolyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3

InChI Key

LYVFTFUJWWEOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C(F)(F)F)O

Origin of Product

United States

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